4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride
Overview
Description
4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride is a chemical compound with the molecular formula C8H15ClN2OS2 and a molecular weight of 254.8 g/mol . This compound is characterized by the presence of a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride typically involves the cyclocondensation of aniline, aromatic aldehyde, and thioglycolic acid . This reaction is often catalyzed by [Et3NH][HSO4], which can be reused multiple times, yielding high purity and selectivity . The reaction is carried out at 80°C with a catalyst concentration of 25 mol%, resulting in high yields (approximately 80%) .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes . Companies like ChemScene provide in-stock or backordered impurities and bulk manufacturing services for this compound .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazolidine ring can be modified by different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazolidine derivatives .
Scientific Research Applications
4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride involves its interaction with various molecular targets and pathways. The compound’s thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Investigated for its antimicrobial and anticancer activities.
Thiomorpholine: Used in organic synthesis and as a building block for various chemical compounds.
Uniqueness
4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride is unique due to its specific combination of a thiazolidine ring and thiomorpholine structure, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Properties
IUPAC Name |
1,3-thiazolidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS2.ClH/c11-8(7-5-13-6-9-7)10-1-3-12-4-2-10;/h7,9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMIENXWVVOMDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2CSCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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